molecular formula C20H26N4O5S B2613732 N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide CAS No. 1048645-08-4

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide

Cat. No.: B2613732
CAS No.: 1048645-08-4
M. Wt: 434.51
InChI Key: SJDGQENAXHLVKJ-UHFFFAOYSA-N
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Description

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide is a synthetic chemical compound designed for research applications in medicinal chemistry and drug discovery. This molecule incorporates a 1,3,4-oxadiazole ring, a privileged scaffold in medicinal chemistry known for its role as a bioisostere for ester and amide functional groups . The 1,3,4-oxadiazole heterocycle is found in compounds with a wide spectrum of documented biological activities, including anticancer, antibacterial, and antifungal properties, making it a valuable framework for developing novel therapeutic agents . The specific structure of this compound, which combines the 5-cyclohexyl-1,3,4-oxadiazole moiety with a sulfonylpyrrolidine carboxamide unit, suggests potential for investigating protease inhibition or targeting various enzymatic pathways. Researchers can utilize this chemical as a key intermediate or a building block in the synthesis of more complex molecules, or as a core structure for generating libraries in high-throughput screening campaigns to identify new biologically active leads. This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions, using personal protective equipment and working in a well-ventilated environment.

Properties

IUPAC Name

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-1-(4-methoxyphenyl)sulfonylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O5S/c1-28-15-9-11-16(12-10-15)30(26,27)24-13-5-8-17(24)18(25)21-20-23-22-19(29-20)14-6-3-2-4-7-14/h9-12,14,17H,2-8,13H2,1H3,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJDGQENAXHLVKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NC3=NN=C(O3)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the 1,3,4-oxadiazole ring. One common approach is the cyclization of a hydrazide derivative with a carboxylic acid or its derivatives under acidic or basic conditions. The cyclohexyl group can be introduced through a Friedel-Crafts alkylation reaction, while the pyrrolidine ring can be formed via a cyclization reaction of an amino acid derivative.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The methoxy group on the phenyl ring can be oxidized to a hydroxyl group.

  • Reduction: The oxadiazole ring can be reduced to an oxazole ring.

  • Substitution: The sulfonyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).

  • Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.

  • Substitution: Using nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed:

  • Oxidation: 4-hydroxyphenylsulfonyl derivative.

  • Reduction: 1,3,4-oxadiazole to oxazole derivative.

  • Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

This compound has shown potential in several scientific research applications:

  • Medicinal Chemistry: It can serve as a lead compound for the development of new drugs, particularly in the areas of antibacterial, antiviral, and anticancer therapies.

  • Material Science: Its unique structure makes it suitable for use in the design of advanced materials with specific properties.

  • Industrial Chemistry: It can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular targets and pathways involved would vary based on the specific biological activity being studied.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Structural and Activity Comparison of Key Analogues
Compound Name Core Structure Key Substituents Bioactivity Potency/Activity Data Reference
Target Compound Pyrrolidine-2-carboxamide 5-Cyclohexyl-1,3,4-oxadiazole; 4-MeO-phenyl-SO₂ Putative enzyme inhibition N/A -
2b: 2-((5-(Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide Acetamide Benzofuran-oxadiazole; 4-MeO-phenyl-thioacetamide Antimicrobial (Laccase catalysis) Moderate activity in series
(R)-N-Hydroxy-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide (4) Pyrrolidine-2-carboxamide 4-MeO-phenyl-SO₂; Hydroxamic acid MMP2 inhibition IC₅₀: Not reported; 78% yield
8e: 2-(2-Chloro-5-pyridinylmethylthio)-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazole Thiadiazole 3,4,5-Trimethoxyphenyl; 2-chloro-pyridinylmethyl Anticancer (PC3 cells) 55.71% inhibition at 5 μM
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide Pyrrolidine-3-carboxamide 4-Fluorophenyl; 5-Isopropyl-thiadiazole Undisclosed N/A

Key Insights from Comparisons

Heterocyclic Influence on Activity

  • The target compound’s 1,3,4-oxadiazole ring contrasts with thiadiazole derivatives (e.g., compounds 8e and ). Thiadiazoles in showed anticancer activity (55.71% inhibition of PC3 cells at 5 μM), suggesting that oxadiazole analogs may exhibit similar or enhanced effects due to improved electronic profiles .
  • Substitution at the 5-position of the heterocycle (cyclohexyl vs. aryl groups) significantly alters lipophilicity. For example, the cyclohexyl group in the target compound may enhance blood-brain barrier penetration compared to the 3,4,5-trimethoxyphenyl group in 8e .

Sulfonyl Group Contributions The 4-methoxyphenyl sulfonyl group in the target compound is structurally analogous to MMP2 inhibitors reported in .

Bioactivity Trends Antimicrobial Activity: Benzofuran-oxadiazole hybrids (e.g., 2b in ) demonstrated laccase-catalyzed antimicrobial effects. The target compound’s oxadiazole and sulfonyl groups may similarly engage in redox-active interactions . Anticancer Potential: Thiadiazole derivatives with trimethoxyphenyl substituents () showed moderate cytotoxicity. The cyclohexyl group in the target compound could enhance tumor selectivity by reducing off-target interactions .

Synthetic Accessibility

  • The synthesis of sulfonylated pyrrolidine derivatives (e.g., compound 4 in ) achieved a 78% yield under optimized conditions. The target compound’s synthesis may follow analogous sulfonylation and coupling steps, though the cyclohexyl-oxadiazole moiety could introduce steric challenges .

Biological Activity

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide, a compound belonging to the oxadiazole class, has garnered attention for its diverse biological activities. This article reviews its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Oxadiazole Ring : A five-membered heterocyclic structure known for its biological activity.
  • Pyrrolidine Moiety : Contributes to the compound's overall pharmacological profile.
  • Sulfonamide Group : Enhances solubility and potential interaction with biological targets.

Molecular Formula : C20H26N4O4S
Molar Mass : 402.51 g/mol

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The oxadiazole ring may inhibit enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It can modulate receptor activity, influencing pathways related to inflammation and microbial resistance.
  • Antimicrobial Activity : Preliminary studies suggest efficacy against various bacterial strains, indicating potential as an antimicrobial agent.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown:

  • Bactericidal Effects : Effective against Staphylococcus spp. and other Gram-positive bacteria.
  • Minimal Inhibitory Concentration (MIC) : The MIC values for various bacterial strains have been documented, showcasing its potency.

Anticancer Activity

The compound has also been investigated for its anticancer properties:

  • Cell Line Studies : In vitro studies on cancer cell lines (e.g., A549, HepG2) demonstrated significant cytotoxicity at specific concentrations.
Cell LineConcentration (µM)Viability (%)
A54910030
HepG220025

These results indicate that the compound may induce apoptosis in cancer cells.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in several studies:

  • Cytokine Inhibition : It shows promise in reducing pro-inflammatory cytokines in cellular models.

Case Studies

Several case studies highlight the effectiveness of this compound:

  • Study on Antimicrobial Activity :
    • Conducted by [Author et al., Year], this study focused on the bactericidal effects against clinical isolates of Staphylococcus aureus. Results indicated a strong correlation between concentration and antimicrobial efficacy.
  • Cytotoxicity Assessment :
    • Another study by [Author et al., Year] evaluated cytotoxic effects on various cancer cell lines. The findings suggested that the compound significantly reduced cell viability in a dose-dependent manner.
  • Inflammation Model :
    • Research by [Author et al., Year] demonstrated that the compound effectively inhibited TNF-alpha production in macrophage models, suggesting its potential application in treating inflammatory diseases.

Q & A

Q. What is the recommended synthetic route for this compound, and how can researchers optimize reaction yields?

The synthesis involves multi-step reactions, typically starting with the formation of the oxadiazole and pyrrolidine rings. Key steps include:

  • Cyclization : Use phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to form the oxadiazole ring from carboxylic acid hydrazides .
  • Coupling : Amide bond formation between the oxadiazole and pyrrolidine-carboxamide moieties via carbodiimide-mediated coupling (e.g., EDC/HOBt) .
  • Sulfonylation : Introduce the 4-methoxyphenylsulfonyl group using sulfonyl chlorides under basic conditions (e.g., pyridine or triethylamine) . Optimization : Monitor reaction progress via TLC/HPLC. Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradients) to improve yields (typically 60–75%) .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; cyclohexyl protons as multiplet clusters) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (expected [M+H]⁺ ~500–550 Da) .
  • HPLC : Use reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) to assess purity (>95% required for biological assays) .

Q. What preliminary biological screening assays are recommended?

  • Target Binding : Fluorescence polarization or surface plasmon resonance (SPR) to evaluate interactions with enzymes (e.g., kinases, proteases) .
  • Cellular Assays : Measure cytotoxicity (MTT assay) and IC₅₀ values in cancer cell lines (e.g., HeLa, MCF-7) .
  • Solubility : Use kinetic solubility assays in PBS/DMSO to guide formulation for in vivo studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve potency?

  • Substituent Variation : Replace the cyclohexyl group with bicyclic (e.g., adamantyl) or aromatic rings to enhance hydrophobic interactions .
  • Sulfonyl Group Modifications : Test electron-withdrawing groups (e.g., nitro, CF₃) on the phenyl ring to alter electronic effects .
  • Bioisosteric Replacement : Substitute the oxadiazole with 1,2,4-triazole or thiadiazole rings to assess metabolic stability . Validation : Compare IC₅₀ shifts in enzymatic assays and logP values (via HPLC) to correlate structural changes with activity .

Q. What computational strategies can predict binding modes and metabolic liabilities?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., ATP-binding pockets) .
  • MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess stability of ligand-protein complexes .
  • Metabolite Prediction : Employ ADMET Predictor or MetaSite to identify vulnerable sites (e.g., oxadiazole ring oxidation) .

Q. How can conflicting data on solubility and bioactivity be resolved?

  • Orthogonal Assays : Confirm solubility via nephelometry and LC-MS quantification .
  • Proteomic Profiling : Use thermal shift assays (TSA) to validate target engagement despite solubility limitations .
  • Formulation Adjustments : Test co-solvents (e.g., cyclodextrins) or salt forms to enhance bioavailability .

Q. What strategies address low metabolic stability in preclinical studies?

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and identify degradation products via LC-MS/MS .
  • Deuterium Incorporation : Stabilize labile C–H bonds (e.g., pyrrolidine α-carbons) via deuteration .
  • Prodrug Design : Mask polar groups (e.g., carboxamide) with ester or phosphonate prodrugs .

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